4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
Properties
Molecular Formula |
C19H16N6O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C19H16N6O/c1-13-7-9-14(10-8-13)19(26)24-23-17-16-11-22-25(18(16)21-12-20-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,24,26)(H,20,21,23) |
InChI Key |
HYEIVNNASUCMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenylhydrazine with Pyrimidine Derivatives
A common method involves reacting phenylhydrazine with 5-aminopyrimidine-4-carbonitrile under acidic conditions. For example, refluxing phenylhydrazine in ethanol with concentrated hydrochloric acid facilitates the formation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile . Subsequent hydrolysis using alcoholic sodium hydroxide converts the nitrile group to a carboxamide, yielding 5-amino-1-phenyl-1H-pyrazole-4-carboxamide .
Formation of the Pyrazolo[3,4-d]Pyrimidine Core
The carboxamide intermediate undergoes cyclization with urea at elevated temperatures (180–200°C) to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione . Chlorination of this intermediate using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) introduces chlorine atoms at positions 4 and 6, producing 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .
Amination at Position 4
Selective amination at position 4 is achieved by treating the dichloro derivative with ammonia or aqueous methylamine in tetrahydrofuran (THF). This step yields 4-amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , which is subsequently dechlorinated using catalytic hydrogenation or hydrazine hydrate to produce 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Table 1: Key Reaction Parameters for Pyrazolo[3,4-d]Pyrimidine Synthesis
Synthesis of 4-Methylbenzohydrazide
The benzohydrazide component is prepared via ester-to-hydrazide conversion, followed by functionalization.
Hydrazide Formation from Methyl Ester
Methyl 4-methylbenzoate is refluxed with hydrazine hydrate in methanol for 6 hours, yielding 4-methylbenzohydrazide with high purity (92%) after recrystallization from methanol. This method avoids harsh conditions and ensures minimal side reactions.
Table 2: Synthesis of 4-Methylbenzohydrazide
| Parameter | Value | Reference |
|---|---|---|
| Starting material | Methyl 4-methylbenzoate | |
| Reagent | Hydrazine hydrate, methanol | |
| Reaction time | 6 h | |
| Yield | 92% |
Condensation to Form the Target Compound
The final step involves coupling the pyrazolo[3,4-d]pyrimidin-4-amine with 4-methylbenzohydrazide.
Traditional Reflux Method
A mixture of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-methylbenzohydrazide in methanol, catalyzed by glacial acetic acid, is refluxed for 3–4 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol. This method yields 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide with a 65–70% yield.
Coupling Agent-Assisted Synthesis
Modern approaches employ coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) at 0–5°C. This method enhances reaction efficiency, achieving yields up to 85% while reducing side products.
Table 3: Comparison of Condensation Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reflux | Methanol, glacial acetic acid, 3–4 h | 65–70 | |
| Coupling agents | HBTU, DIPEA, DMF, 0–5°C, 2 h | 80–85 |
Optimization and Industrial Scale-Up
Solvent and Temperature Effects
Studies indicate that DMF as a solvent improves solubility of intermediates, while temperatures below 10°C minimize decomposition of the hydrazide group. Industrial-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce reaction times by 40%.
Purification Techniques
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >98% purity. Analytical HPLC confirms the absence of unreacted starting materials.
Characterization and Analytical Methods
Spectroscopic Analysis
-
1H NMR (DMSO-d₆): Signals at δ 11.77 ppm (NH), 8.80 ppm (N=CH), and 7.93 ppm (aromatic protons) confirm hydrazone formation.
-
IR Spectroscopy: Stretching bands at 3444 cm⁻¹ (NH) and 1660 cm⁻¹ (C=O) validate functional groups.
-
Mass Spectrometry: Molecular ion peak at m/z 332.11 (M+1) matches the theoretical mass.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This inhibition is crucial as CDK2 plays a vital role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Studies have demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The following table summarizes the IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results indicate that the compound could serve as a lead for developing new anticancer agents with specific action against tumor cells .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental setups:
- In Vitro Studies : Research conducted on A549 lung cancer cells showed significant cytotoxicity at low concentrations (IC50 = 12.5 µM), demonstrating its potential for further development as an anticancer drug .
- Comparative Studies : Comparative analyses with other pyrazolo derivatives indicated that while many share similar structural features, this compound exhibits distinct potency against CDK2 compared to other compounds in its class .
Mechanism of Action
The mechanism of action of 4-methyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the benzohydrazide moiety and modifications to the pyrazolo-pyrimidine core. These changes influence molecular weight, solubility, and thermal stability:
- Electron-Withdrawing vs. Methoxy () and methyl groups (target compound) improve lipophilicity .
- Thermal Stability: Higher melting points (e.g., 212°C in ) correlate with rigid sulfonohydrazide linkages, whereas hydrazides may exhibit lower thermal stability .
Biological Activity
4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused ring system that contributes to its diverse biological activities. This article reviews its biological activity, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in regulating the cell cycle and has implications in cancer treatment.
Chemical Structure
The compound's structure features a benzohydrazide moiety linked to a pyrazolo[3,4-d]pyrimidine framework. The presence of a methyl group at the 4-position and a phenyl group at the 1-position enhances its structural diversity.
Inhibition of CDK2
Research indicates that this compound exhibits significant inhibitory effects on CDK2. This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, thereby impeding cell proliferation. The compound has shown anti-proliferative effects against various cancer cell lines, marking its potential as an anticancer agent .
Anticancer Properties
The compound has been tested against several cancer cell lines, demonstrating notable cytotoxicity. For instance, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains triazole moiety | Enzyme inhibition but different targets |
| Purine Analogs | Similar fused ring structure | Varying biological activities |
| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)]benzohydrazide | Additional methyl groups | Enhanced cytotoxicity against cancer cells |
| 1H-Pyrazolo[3,4-b]quinolin derivatives | Variations in heterocyclic structure | Antitumor activity |
The specific combination of structural features in this compound contributes to its potent biological activities and distinguishes it from other similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound effectively induces cytotoxic effects and apoptosis .
- Mechanistic Insights : Investigations into the mechanisms of action have highlighted its role in disrupting key signaling pathways involved in cell proliferation and survival .
- Comparative Efficacy : Comparative studies with other known inhibitors of CDK2 showed that this compound exhibits superior efficacy in certain contexts, making it a candidate for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-methyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization to form the pyrazolo[3,4-d]pyrimidine core, followed by hydrazide coupling. Key steps include:
- Cyclization of hydrazine derivatives with carbonyl precursors under reflux (e.g., ethanol, 80°C for 6–8 hours) .
- Coupling with 4-methylbenzohydrazide using DCC/DMAP as catalysts in anhydrous DCM .
- Optimization : Yield improvement (up to 75%) is achieved via solvent choice (e.g., acetonitrile for intermediates) and purification by recrystallization (ethanol or acetonitrile) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of substituents (e.g., phenyl at N1, hydrazide at C4). Key signals include pyrimidine protons at δ 8.5–9.0 ppm and hydrazide NH at δ 9.8–10.2 ppm .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, pyrimidine ring vibrations at 1550–1600 cm⁻¹) .
- HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ at m/z 398.152) .
Q. What initial biological screening assays are recommended to evaluate its anticancer potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations for 48 hours .
- Kinase inhibition : Screen against CDK2 or TRAP1 via ATP-competitive assays (IC50 determination) .
- Apoptosis markers : Western blot for caspase-3/9 activation and PARP cleavage in treated cells .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the binding affinity of this compound to specific kinase targets?
- Methodological Answer :
- Target selection : Prioritize kinases with structural homology to CDK2 or P38α (PDB IDs: 1HCL, 4BE) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with parameters:
- Grid box centered on ATP-binding site (20 ų).
- Flexible ligand, rigid receptor (from X-ray structures) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., staurosporine) and validate via MD simulations (50 ns) to assess binding stability .
Q. What experimental approaches resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Dose-response normalization : Use triplicate viability assays (GraphPad Prism) with standardized positive controls (e.g., doxorubicin) to minimize inter-lab variability .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
- Structural analogs : Synthesize derivatives (e.g., halogenated or methoxy variants) to isolate SAR trends .
Q. How can structure-activity relationship (SAR) studies be optimized to enhance kinase inhibition selectivity?
- Methodological Answer :
- Substituent variation : Modify the 4-methylbenzohydrazide group to bulkier (e.g., tert-butyl) or electron-withdrawing (e.g., nitro) groups to alter ATP-binding pocket interactions .
- Bioisosteric replacement : Replace the pyrazole ring with imidazole or triazole cores to assess scaffold flexibility .
- In vitro profiling : Compare IC50 values across CDK isoforms (CDK2 vs. CDK4/6) to identify selectivity drivers .
Q. What strategies mitigate metabolic instability observed in pyrazolo[3,4-d]pyrimidine derivatives during pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Introduce acetyl or PEGylated groups at metabolically labile sites (e.g., hydrazide NH) to enhance plasma stability .
- Microsomal assays : Incubate with liver microsomes (human or murine) and quantify parent compound via LC-MS to identify major degradation pathways .
- Co-crystallization : Solve X-ray structures with CYP450 isoforms (e.g., CYP3A4) to guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
